molecular formula C7H12 B085980 Tetramethylallene CAS No. 1000-87-9

Tetramethylallene

Cat. No.: B085980
CAS No.: 1000-87-9
M. Wt: 96.17 g/mol
InChI Key: DZSNJASVIURWOG-UHFFFAOYSA-N
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Description

Tetramethylallene, also known as 2,4-dimethyl-2,3-pentadiene, is an organic compound with the molecular formula C₇H₁₂. It is a member of the allene family, characterized by having two double bonds separated by a single carbon atom. This compound is notable for its unique structure and reactivity, making it a subject of interest in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylallene can be synthesized through various methods. One common approach involves the reaction of dimethylketene with suitable reagents under controlled conditions. For instance, the β-lactone dimer of dimethylketene can be prepared by heating tetramethyl-1,3-cyclobutanedione with chlorobenzene and anhydrous aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary, but the goal is to achieve efficient conversion of starting materials to the desired allene compound.

Chemical Reactions Analysis

Types of Reactions: Tetramethylallene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or ozone.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ene reactions with acetylenes typically yield cross-conjugated trienes, while rearrangement reactions produce 1,3-dienes.

Mechanism of Action

The mechanism by which tetramethylallene exerts its effects is primarily through its ability to participate in various chemical reactions. The compound’s double bonds and unique structure allow it to interact with different reagents and catalysts, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Uniqueness: Tetramethylallene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

InChI

InChI=1S/C7H12/c1-6(2)5-7(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSNJASVIURWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20142855
Record name 2,4-Dimethylpenta-2,3-diene
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Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1000-87-9
Record name 2,4-Dimethyl-2,3-pentadiene
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Record name Tetramethylallene
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Record name Tetramethylallene
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Record name 2,4-Dimethylpenta-2,3-diene
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Record name 2,4-dimethylpenta-2,3-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethylallene
Reactant of Route 2
Tetramethylallene

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